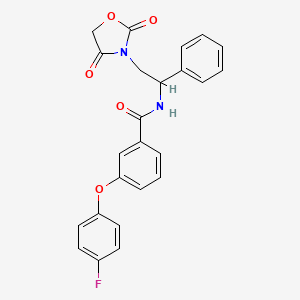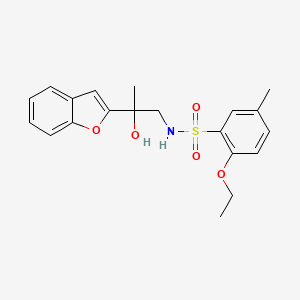![molecular formula C16H13F3N4O2S B2507977 N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide CAS No. 955963-21-0](/img/structure/B2507977.png)
N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, indicating a potential pathway for synthesizing related pyrazole carboxamide compounds . Another study synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives through heterocyclization, which could be a relevant method for the synthesis of the compound . Additionally, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, which may provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, and the compound exhibited a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving pyrazole carboxamide compounds have been explored in several studies. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine produced a carboxamide moiety joined to a substituted pyrazoline ring . The carbonyl oxygen atom of a related compound was found to form hydrogen bonds, which could be indicative of the reactivity of the carbonyl group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, providing a basis for understanding the target compound. The thermal stability of a pyrazole derivative was found to be up to 190°C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . The electrophilic and nucleophilic regions of the molecular surface were identified, which could be relevant for predicting the reactivity of the target compound . The antibacterial and antifungal activities of related compounds have also been evaluated, suggesting potential biological properties that could be investigated for the compound .
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound has been synthesized and characterized through various processes. Hassan et al. (2014) detailed the synthesis of related 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, using elemental analysis and spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Structural Analysis : Kumara et al. (2018) synthesized a novel pyrazole derivative, which was characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies, highlighting the importance of comprehensive structural analysis (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological and Pharmacological Activities
Cytotoxic Activity : The cytotoxic activity of similar compounds has been evaluated, as seen in the study by Hassan et al. (2014), where they screened new synthesized products for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities : Mello et al. (2021) reported on the synthesis and antimicrobial activities of related pyrazole derivatives, indicating the potential of these compounds in combating various microbial strains (Mello et al., 2021).
Herbicidal Activity : Zhou et al. (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives and tested their bioactivity, revealing some compounds with high herbicidal activity (Zhou, Xue, Wang, & Qu, 2010).
Antifungal Activity : Du et al. (2015) synthesized novel pyrazole carboxylic acid amides and tested their activities against phytopathogenic fungi, showing moderate to excellent activities (Du et al., 2015).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-9-7-13(16(17,18)19)23(22-9)15-21-11(8-26-15)14(24)20-10-5-3-4-6-12(10)25-2/h3-8H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUIBJJACAGRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

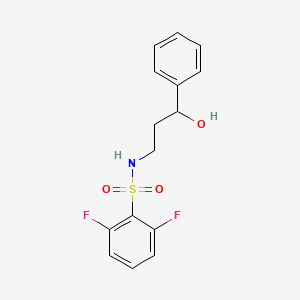
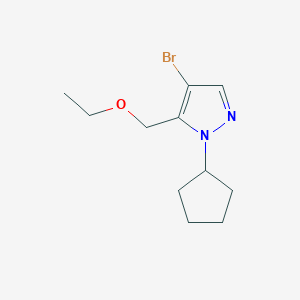
![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
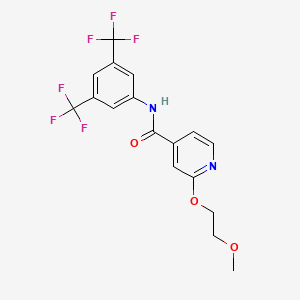
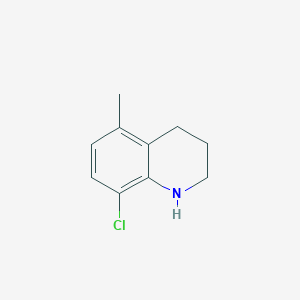
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
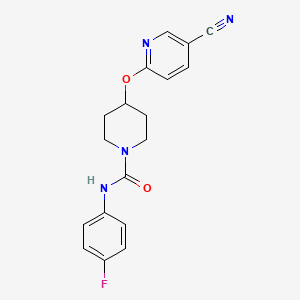
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)
